5-Chloro-2-ethylpyridine

Catalog No.
S1923083
CAS No.
1159815-12-9
M.F
C7H8ClN
M. Wt
141.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-ethylpyridine

CAS Number

1159815-12-9

Product Name

5-Chloro-2-ethylpyridine

IUPAC Name

5-chloro-2-ethylpyridine

Molecular Formula

C7H8ClN

Molecular Weight

141.6 g/mol

InChI

InChI=1S/C7H8ClN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3

InChI Key

DRVRALGHBQQJAK-UHFFFAOYSA-N

SMILES

CCC1=NC=C(C=C1)Cl

Canonical SMILES

CCC1=NC=C(C=C1)Cl

    Synthesis and Application of Trifluoromethylpyridines

      Scientific Field: Agrochemical and Pharmaceutical Industries.

      Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.

      Methods of Application: The synthesis and applications of TFMP involve various chemical reactions.

      Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

    Magnetically Recoverable Catalysts for the Preparation of Pyridine Derivatives

5-Chloro-2-ethylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Its chemical formula is C₈H₈ClN, and it features a chlorine atom substituted at the 5-position of the pyridine ring, with an ethyl group at the 2-position. This compound is characterized by its colorless to yellow liquid form and has a distinctive sharp odor. It is slightly soluble in water and more dense than water, which causes it to sink when mixed with aqueous solutions. The compound can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation, indicating its hazardous nature .

As mentioned earlier, information on the specific mechanism of action of 2-chloro-5-ethylpyridine is not available.

Due to the lack of specific data, it is advisable to handle 2-chloro-5-ethylpyridine with caution, assuming it might possess similar hazards to other chlorinated aromatic compounds. This could include:

  • Skin and eye irritation: Chlorinated aromatics can cause irritation upon contact with skin and eyes [].
  • Respiratory irritation: Inhalation of vapors might irritate the respiratory tract [].
  • Environmental hazard: Chlorinated compounds can be harmful to aquatic life [].
Typical of pyridine derivatives:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new functional groups.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the pyridine structure.
  • Oxidation and Reduction: The compound can be oxidized or reduced to form derivatives with different oxidation states, which may alter its biological activity and chemical properties .

Several synthetic routes are available for producing 5-chloro-2-ethylpyridine:

  • Chlorination of 2-Ethylpyridine: Direct chlorination of 2-ethylpyridine using chlorine gas or chlorinating agents under controlled conditions can yield 5-chloro-2-ethylpyridine.
  • Nucleophilic Substitution Reactions: Starting from 5-bromo-2-ethylpyridine, nucleophilic substitution with chloride ions can also produce the desired compound.
  • Cyclization Reactions: Utilizing appropriate precursors that can undergo cyclization may also lead to the formation of 5-chloro-2-ethylpyridine through multi-step synthetic pathways .

5-Chloro-2-ethylpyridine finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases.
  • Agricultural Chemicals: Its antimicrobial properties make it useful in developing pesticides and herbicides.
  • Chemical Research: It is employed as a building block in organic synthesis for creating more complex molecules .

Interaction studies involving 5-chloro-2-ethylpyridine have focused on its reactivity with biological systems and other chemicals. Research indicates that this compound can interact with various enzymes and receptors, impacting metabolic pathways. Additionally, its potential toxicity necessitates careful evaluation of its interactions with cellular components to assess safety profiles for therapeutic use .

Several compounds share structural similarities with 5-chloro-2-ethylpyridine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Chloro-2-methylpyridineChlorine at position 5; methyl group at position 2Exhibits different biological activity
4-Chloro-2-ethylpyridineChlorine at position 4; ethyl group at position 2Different reactivity profile
3-Chloro-2-methylpyridineChlorine at position 3; methyl group at position 2Potentially different pharmacological effects
5-Bromo-2-ethylpyridineBromine instead of chlorine at position 5May have different environmental stability
6-Chloro-3-methylpyridineChlorine at position 6; methyl group at position 3Variation in solubility and reactivity

These compounds illustrate the diversity within pyridine derivatives while highlighting the unique characteristics of 5-chloro-2-ethylpyridine, particularly in terms of its specific chemical reactivity and biological properties .

XLogP3

2.3

Wikipedia

5-Chloro-2-ethylpyridine

Dates

Last modified: 08-16-2023

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